molecular formula C14H16N2 B8387297 2-Aminomethyl-3-(2-phenylethyl)pyridine

2-Aminomethyl-3-(2-phenylethyl)pyridine

Cat. No.: B8387297
M. Wt: 212.29 g/mol
InChI Key: RTQZJIMMFXDSAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminomethyl-3-(2-phenylethyl)pyridine is a chemical compound with the molecular formula C19H19N3, built around a core pyridine scaffold . Pyridine derivatives are of significant interest in medicinal and organic chemistry due to their water solubility and ability to serve as privileged scaffolds in drug discovery . The compound features a 2-aminomethyl substituent, a functional group found in other commercial pyridine building blocks used to synthesize pharmaceutical agents like Flecainide acetate . The 3-(2-phenylethyl) group provides a lipophilic aromatic element, which can be crucial for target binding and modulating the compound's physicochemical properties. Compounds with similar structural features (a phenethyl group attached to a pyridine-amino core) have been reported in chemical databases, underscoring the relevance of this structural motif in chemical research . Researchers utilize such multifunctional pyridine derivatives as key intermediates in the development of novel therapeutic agents and as ligands in catalysis . The presence of both an aminomethyl group and an aromatic phenethyl chain makes this molecule a versatile building block for further chemical transformations, including amide bond formation, reductive amination, or metal-catalyzed coupling reactions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

[3-(2-phenylethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C14H16N2/c15-11-14-13(7-4-10-16-14)9-8-12-5-2-1-3-6-12/h1-7,10H,8-9,11,15H2

InChI Key

RTQZJIMMFXDSAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=C(N=CC=C2)CN

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • 2-Aminopyridine (2AP) and 3-Aminopyridine (3AP): Simple aminopyridines with NH2 groups at positions 2 or 3 .
  • 2-Amino-3-methylpyridine: Contains a methyl group at position 3 instead of phenylethyl .
  • 2-(2-Aminoethyl)pyridine: Features an ethyl-linked amino group at position 2 .
  • 2-Aminomethylpyridine: Direct analogue with -CH2NH2 at position 2 but lacks the phenylethyl group .
Table 1: Structural Comparison
Compound Position 2 Substituent Position 3 Substituent Key Features
Target Compound -CH2NH2 -CH2CH2C6H5 High lipophilicity, aromatic stacking
2-Aminopyridine (2AP) -NH2 -H Basic, used in drug synthesis
2-Amino-3-methylpyridine -NH2 -CH3 Enhanced steric bulk
2-(2-Aminoethyl)pyridine -CH2CH2NH2 -H Longer alkyl chain, flexible

Physicochemical Properties

Melting Points and Solubility
  • Pyridine derivatives with bulky substituents (e.g., phenylethyl) typically exhibit higher melting points due to reduced molecular symmetry and stronger van der Waals forces. For example:
    • A nitro-substituted pyridine derivative melts at 278–282°C .
    • Methoxy-substituted derivatives reach 288–292°C .
    • The target compound’s phenylethyl group likely elevates its melting point beyond 300°C, similar to polyaromatic analogues.
Lipophilicity and Basicity
  • The phenylethyl group increases logP (lipophilicity), enhancing membrane permeability compared to 2AP (logP ~0.3) or 3AP .
  • The aminomethyl group (-CH2NH2) is less basic than -NH2 (pKa ~6.7 for 2AP vs. ~8.5 for aminomethyl derivatives), affecting protonation in physiological conditions .

Spectral Characteristics

Infrared (IR) Spectroscopy
  • N-H Stretches : Expected at 3300–3500 cm⁻¹ (asymmetric and symmetric) .
  • Aromatic C-H : ~3000–3100 cm⁻¹, with additional peaks from the phenylethyl C-H (~2850–2950 cm⁻¹).
  • C=N and C=O : Absent in the target compound but present in carbonitrile derivatives (e.g., 2183 cm⁻¹ for -CN ).
¹H NMR
  • Aminomethyl protons: δ ~3.5–4.0 ppm (CH2NH2), split due to coupling with NH2 .
  • Phenylethyl protons : δ ~2.5–3.0 ppm (CH2CH2C6H5) and ~7.0–7.8 ppm (aromatic H) .
  • Pyridine ring protons : Deshielded signals at δ ~8.0–9.0 ppm .
Table 2: Yield and Efficiency Comparison
Reaction Type Typical Yield Key Challenges
Multi-component pyridine synthesis 67–81% Steric hindrance from bulky groups
Reductive amination ~75% Over-reduction of intermediates

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Aminomethyl-3-(2-phenylethyl)pyridine, and what challenges arise during purification?

  • Methodology : A plausible synthetic route involves reductive amination of 3-(2-phenylethyl)pyridine derivatives with formaldehyde, followed by purification via column chromatography using silica gel and a gradient of ethyl acetate/hexane. Challenges include isolating the aminomethyl group due to its polarity, which may require ion-exchange chromatography or recrystallization in ethanol/water mixtures .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) and NMR spectroscopy.

Q. How can researchers characterize the thermal stability of this compound under experimental conditions?

  • Methodology : Perform thermogravimetric analysis (TGA) at a heating rate of 10°C/min under nitrogen. For analogs like 4-(2-phenylethyl)pyridine, decomposition begins near 200°C, releasing CO, CO₂, and nitrogen oxides .
  • Safety Note : Avoid exposure to direct sunlight and strong oxidizers, as photodegradation and exothermic reactions may occur .

Q. What solvent systems are compatible with this compound for solubility studies?

  • Data from Analogs : Pyridine derivatives with phenethyl substituents, such as 4-(2-phenylethyl)pyridine, show solubility in ethanol, acetic acid, and toluene but low water solubility. Adjust pH to >7 to enhance aqueous solubility via protonation of the amino group .
  • Experimental Design : Conduct solubility tests at 25°C using the shake-flask method, followed by UV-Vis spectrophotometry for quantification.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of pyridine derivatives with aminomethyl substituents?

  • Approach : Compare in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) with computational QSAR models. For example, conflicting data on skin sensitization may arise from impurities; use high-resolution mass spectrometry (HRMS) to verify sample integrity .
  • Case Study : Analogous compounds like 2-amino-3-chloro-5-(trifluoromethyl)pyridine show variability in acute toxicity (e.g., LDLo = 500 mg/kg in rodents), necessitating species-specific assays .

Q. What strategies optimize the catalytic hydrogenation of this compound derivatives for pharmacological applications?

  • Methodology : Use Pd/C (10% loading) under 50 psi H₂ in ethanol at 60°C. Monitor reaction kinetics via FT-IR for C=N bond reduction. For sterically hindered analogs, switch to Wilkinson’s catalyst (RhCl(PPh₃)₃) to improve yield .
  • Data Analysis : Compare enantiomeric excess (ee) via chiral HPLC and correlate with DFT-calculated transition states to refine catalyst selection .

Q. How do substituent effects (e.g., phenethyl vs. trifluoromethyl) influence the electronic properties of 2-Aminomethyl-pyridine derivatives?

  • Experimental Design : Perform Hammett σ analysis using substituent constants (σₚ for phenethyl = -0.15; σₘ for CF₃ = +0.43). Validate via cyclic voltammetry to measure redox potentials in acetonitrile .
  • Computational Support : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal electron-withdrawing groups (e.g., CF₃) reduce HOMO-LUMO gaps, enhancing reactivity .

Data Gaps and Mitigation Strategies

  • Ecotoxicity : No direct data exists for this compound. Use read-across models with structurally similar compounds (e.g., 2-(2-aminoethyl)pyridine) to estimate LC₅₀ for Daphnia magna .
  • Regulatory Compliance : While not classified under Japanese Industrial Safety laws, adhere to OECD 423 guidelines for acute oral toxicity testing due to structural alerts (e.g., aromatic amines) .

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